7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
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Overview
Description
7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes cyclization with cyanogen bromide to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways . For example, as a kinase inhibitor, it prevents the phosphorylation of target proteins, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
4-Phenylpyrazolo[1,5-a]pyrimidine: Known for its fluorescent properties and used in optical applications.
2,4-Dichlorophenylpyrazolo[1,5-a]pyrimidine: Exhibits potent biological activity as an enzyme inhibitor.
4-Methoxyphenylpyrazolo[1,5-a]pyrimidine: Used in the development of new materials due to its unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10N4 |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C14H10N4/c1-10-3-2-4-11(7-10)13-5-6-16-14-12(8-15)9-17-18(13)14/h2-7,9H,1H3 |
InChI Key |
CKMAHHVZMHOADP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C#N |
Origin of Product |
United States |
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